Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate involves the reaction of pyrrolidine with ethyl isothiocyanate under specific conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical and biological properties.
Carbamate derivatives: These compounds contain the carbamate functional group and are used in various applications, including as pesticides and pharmaceuticals.
Thiocarbamate derivatives: These compounds contain the thiocarbamate functional group and are known for their use in agriculture and industry.
This compound stands out due to its unique combination of the pyrrolidine and carbamate functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl N-(pyrrolidine-1-carbothioyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-12-8(11)9-7(13)10-5-3-4-6-10/h2-6H2,1H3,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVDVQOFXZZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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